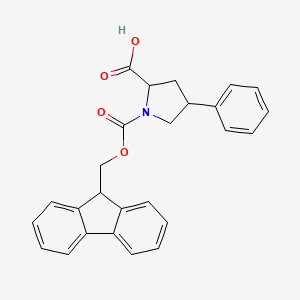![molecular formula C20H18O8 B13388333 2,3-Bis[(2-methylbenzoyl)oxy]butanedioic acid](/img/structure/B13388333.png)
2,3-Bis[(2-methylbenzoyl)oxy]butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis[(2-methylbenzoyl)oxy]butanedioic acid is a chemical compound known for its unique structural properties and applications in various scientific fields It is a derivative of butanedioic acid, where the hydrogen atoms are replaced by 2-methylbenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(2-methylbenzoyl)oxy]butanedioic acid typically involves the esterification of butanedioic acid with 2-methylbenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product. Industrial production also focuses on minimizing waste and optimizing reaction conditions to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis[(2-methylbenzoyl)oxy]butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methylbenzoic acid and butanedioic acid derivatives.
Reduction: Formation of 2-methylbenzyl alcohol and butanediol derivatives.
Substitution: Formation of various substituted butanedioic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Bis[(2-methylbenzoyl)oxy]butanedioic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,3-Bis[(2-methylbenzoyl)oxy]butanedioic acid involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release 2-methylbenzoic acid, which may interact with enzymes or receptors in biological systems. The compound’s structure allows it to participate in various chemical reactions, influencing its activity and applications.
Comparison with Similar Compounds
Similar Compounds
2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid: Similar structure but with 4-methylbenzoyl groups instead of 2-methylbenzoyl groups.
2,3-Bis[(2-chlorobenzoyl)oxy]butanedioic acid: Contains 2-chlorobenzoyl groups, offering different reactivity and properties.
2,3-Bis[(2-methoxybenzoyl)oxy]butanedioic acid: Features 2-methoxybenzoyl groups, which can influence its solubility and reactivity.
Uniqueness
2,3-Bis[(2-methylbenzoyl)oxy]butanedioic acid is unique due to the presence of 2-methylbenzoyl groups, which impart specific steric and electronic effects. These effects influence the compound’s reactivity, making it suitable for particular synthetic applications and research studies.
Properties
Molecular Formula |
C20H18O8 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2,3-bis[(2-methylbenzoyl)oxy]butanedioic acid |
InChI |
InChI=1S/C20H18O8/c1-11-7-3-5-9-13(11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-10-6-4-8-12(14)2/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24) |
InChI Key |
DBFHECNVJVVMCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


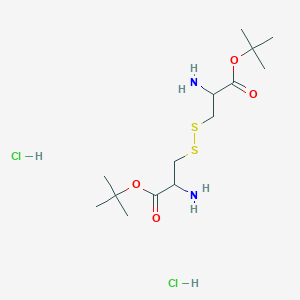

![6-Fluoro-11-hydroxy-17-(2-hydroxy-1-oxoethyl)-10,13,16-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13388269.png)

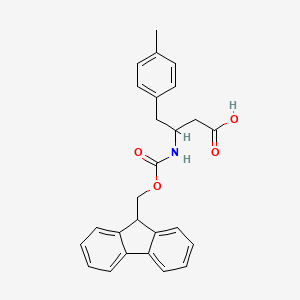
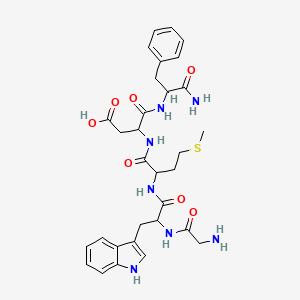
![N-(2-chloro-6-fluorophenyl)-4-[4-ethyl-3-(hydroxymethyl)-5-oxo-1,2,4-triazol-1-yl]-5-fluoro-2-(1,1,1-trifluoropropan-2-yloxy)benzamide](/img/structure/B13388291.png)
![5-(4-Methyl-2-phenylthiazol-5-yl)-3-(5-nitrofuran-2-yl)[1,2,4]oxadiazole](/img/structure/B13388293.png)
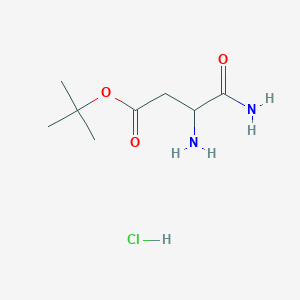
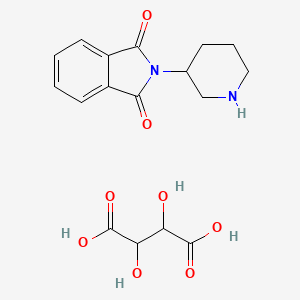
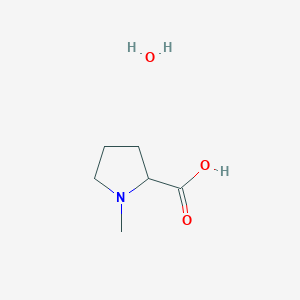
![[(3aR,4R,6R,6aR)-6-(4-Amino-2-oxopyrimidin-1(2H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]methyl Isobutyrate](/img/structure/B13388325.png)

